8-(3-Dimethylamino-1-methylpropylamino)-6-quinolinol
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Overview
Description
8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol is a chemical compound with the molecular formula C15H21N3O. It is known for its unique structure, which includes a quinoline ring substituted with a dimethylamino group and a methylpropylamino group. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol typically involves the reaction of 8-aminoquinoline-6-ol with 3-(dimethylamino)-1-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the substituent groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring or the amino groups. These derivatives are often used in further research and development.
Scientific Research Applications
8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: A related compound used in the synthesis of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with applications in the production of pharmaceuticals and agrochemicals.
Uniqueness
8-[[3-(Dimethylamino)-1-methylpropyl]amino]-6-quinolinol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its quinoline ring and the presence of both dimethylamino and methylpropylamino groups make it a versatile compound for various research applications.
Properties
CAS No. |
525-60-0 |
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Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
8-[4-(dimethylamino)butan-2-ylamino]quinolin-6-ol |
InChI |
InChI=1S/C15H21N3O/c1-11(6-8-18(2)3)17-14-10-13(19)9-12-5-4-7-16-15(12)14/h4-5,7,9-11,17,19H,6,8H2,1-3H3 |
InChI Key |
BSFODEXXVBBYOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN(C)C)NC1=C2C(=CC(=C1)O)C=CC=N2 |
Origin of Product |
United States |
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